molecular formula C8H3BrN2O B13509391 2-Bromo-6-isocyanatobenzonitrile

2-Bromo-6-isocyanatobenzonitrile

Cat. No.: B13509391
M. Wt: 223.03 g/mol
InChI Key: FXDSXQZZWNQQNY-UHFFFAOYSA-N
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Description

2-Bromo-6-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3BrN2O. It is a derivative of benzonitrile, featuring both a bromine atom and an isocyanate group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 2-aminobenzonitrile to form 2-bromo-6-aminobenzonitrile, which is then treated with phosgene to introduce the isocyanate group .

Industrial Production Methods

Industrial production of 2-Bromo-6-isocyanatobenzonitrile may involve large-scale bromination and subsequent isocyanation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents, catalysts, and temperature control is crucial in these processes .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-isocyanatobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Addition Reactions: Reagents such as primary and secondary amines, alcohols, and water.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Products include substituted benzonitriles with various functional groups.

    Addition Reactions: Products include ureas, carbamates, and other derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Bromo-6-isocyanatobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: It can be used in the synthesis of bioactive molecules and pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-isocyanatobenzonitrile involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. This reactivity is exploited in various synthetic applications to form ureas, carbamates, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chlorobenzonitrile
  • 2-Bromo-6-fluorobenzonitrile
  • 2-Bromo-6-methylbenzonitrile

Uniqueness

2-Bromo-6-isocyanatobenzonitrile is unique due to the presence of both a bromine atom and an isocyanate group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H3BrN2O

Molecular Weight

223.03 g/mol

IUPAC Name

2-bromo-6-isocyanatobenzonitrile

InChI

InChI=1S/C8H3BrN2O/c9-7-2-1-3-8(11-5-12)6(7)4-10/h1-3H

InChI Key

FXDSXQZZWNQQNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)N=C=O

Origin of Product

United States

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